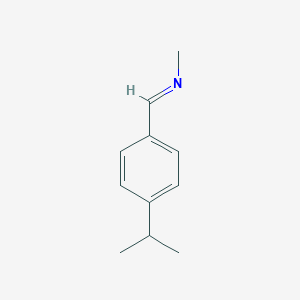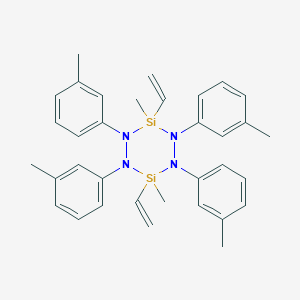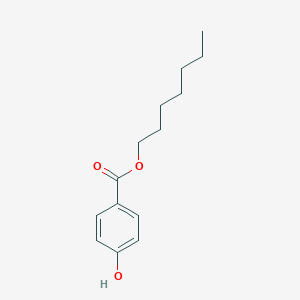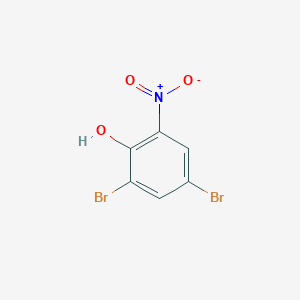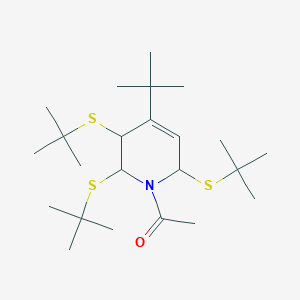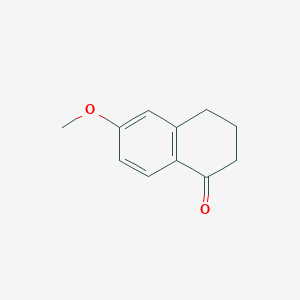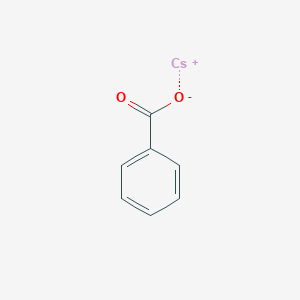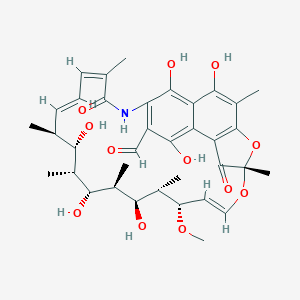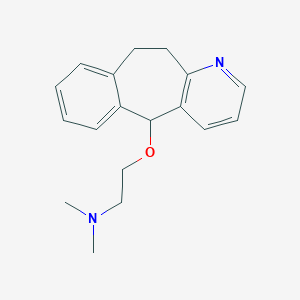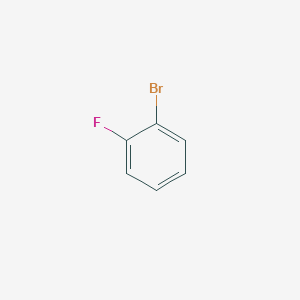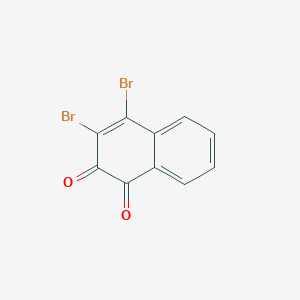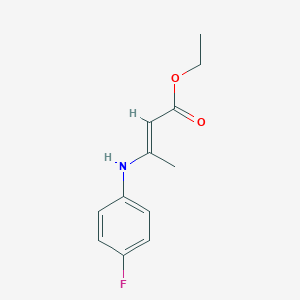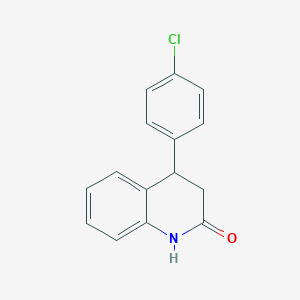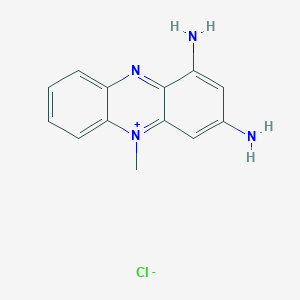
1,3-Diamino-5-methylphenazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diamino-5-methylphenazinium chloride, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the medical field. It has been used as a diagnostic tool, a therapeutic agent, and a research tool. MB has been found to have a wide range of applications due to its unique properties, including its ability to act as an electron carrier and its ability to penetrate cell membranes.
Mecanismo De Acción
MB acts as an electron carrier, accepting electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2) in the electron transport chain. This results in the generation of adenosine triphosphate (ATP), the energy currency of the cell. MB also has the ability to penetrate cell membranes and accumulate in the mitochondria, where it can act as an antioxidant and protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
MB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial respiration and ATP production, improve cognitive function, and protect against oxidative stress. MB has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MB has several advantages as a research tool. It is relatively inexpensive, readily available, and has a long shelf life. MB is also easy to use and has a wide range of applications. However, there are some limitations to its use. MB can be toxic at high concentrations and can interfere with certain assays. It can also be difficult to quantify MB in biological samples.
Direcciones Futuras
There are several future directions for research on MB. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. MB has also been studied for its potential to improve cognitive function in healthy individuals. Another area of interest is the development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity. Finally, there is interest in developing new methods for quantifying MB in biological samples, which could improve the accuracy and reliability of research using MB.
Métodos De Síntesis
MB is synthesized through the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified and crystallized to obtain pure MB.
Aplicaciones Científicas De Investigación
MB has been used extensively in scientific research due to its unique properties. It has been used as a staining agent in histology and microbiology, as a diagnostic tool for various medical conditions, and as a therapeutic agent for various diseases. MB has also been used in the treatment of methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.
Propiedades
Número CAS |
1084-43-1 |
|---|---|
Nombre del producto |
1,3-Diamino-5-methylphenazinium chloride |
Fórmula molecular |
C13H13ClN4 |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
5-methylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |
Clave InChI |
ULNMZMBBJRBGLM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
SMILES canónico |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
Otros números CAS |
1084-43-1 |
Sinónimos |
1,3-diamino-5-methylphenazinium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



